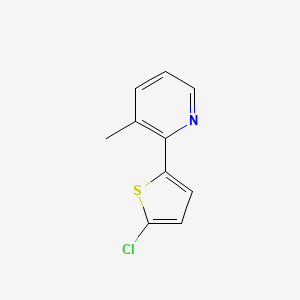
2-(5-Chloro-2-thienyl)-3-methylpyridine
Descripción general
Descripción
2-(5-Chloro-2-thienyl)-3-methylpyridine, also known as CTMP, is a novel psychoactive substance that belongs to the pyridine class of compounds. It was first synthesized in 2003 by a team of researchers led by Dr. David E. Nichols at Purdue University. Since then, CTMP has gained significant attention in the scientific community due to its potential applications as a research tool in the field of neuroscience.
Aplicaciones Científicas De Investigación
Synthesis and Purification Processes
Separation and Purification Methods : 2-(5-Chloro-2-thienyl)-3-methylpyridine, as an important intermediate in medicines and pesticides, has been studied for separation and purification using methods like extraction, distillation, and column chromatography. These methods have achieved high purity levels, surpassing 99% (Su Li, 2005).
Synthesis Approaches : Synthesis of related compounds such as 2-chloro-5-methylpyridine-3-carbaldehyde imines has been conducted, which are crucial in the production of biologically active molecules and pesticides. This synthesis involved acetylating Schiff bases and cyclization under specific conditions, resulting in high yields (B. Gangadasu et al., 2002).
Application in Biological Activities and Chemical Reactions
Antimicrobial Activity : Certain derivatives of 2-chloro-5-methylpyridine, such as 2-chloro-5-methylpyridine-3-olefin derivatives, have been synthesized and studied for their antimicrobial activities. These derivatives exhibited comparable antifungal activity to standard treatments (B. Gangadasu et al., 2009).
Cyclometalated Iridium Dyes : Research has explored the use of 2-thienyl-perimidine-based ligands for constructing light-harvesting iridium(III) complexes. These complexes, including 2-(2-thienyl)perimidines, have shown promising optical and electronic properties, particularly in dye-sensitized solar cells (P. Kalle et al., 2022).
Pesticide Intermediates : The compound has been discussed in the context of its application as an intermediate in pesticide production, particularly in the synthesis of nicotine pesticides (Yang Yi, 2005).
Coordination Compounds : Studies have synthesized new coordination compounds of copper(II) and cobalt(II) with 2-chloro-5-methylpyridine isomer cations. These compounds have been investigated for their unique structural properties and potential applications in magnetic and electronic devices (O. Shakirova et al., 2020).
Propiedades
IUPAC Name |
2-(5-chlorothiophen-2-yl)-3-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNS/c1-7-3-2-6-12-10(7)8-4-5-9(11)13-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKXBDRIFLMILFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C2=CC=C(S2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Chloro-2-thienyl)-3-methylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



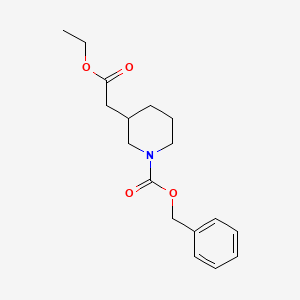
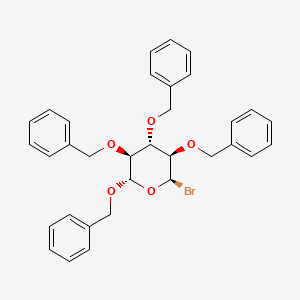
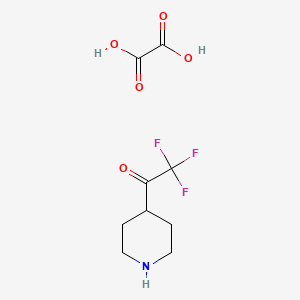
![Tert-butyl hexahydro-1H-pyrrolo[3,2-C]pyridine-5(6H)-carboxylate](/img/structure/B1391822.png)
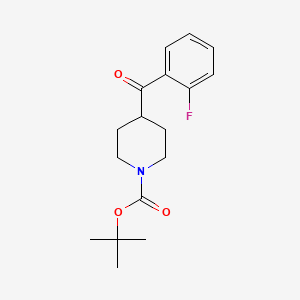
![tert-butyl 2-methoxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B1391826.png)
![2-Methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1391830.png)

![4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1391833.png)
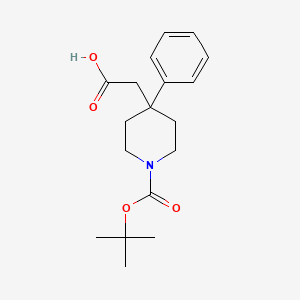

![3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1391839.png)
![[(1-methyl-1H-indol-4-yl)oxy]acetic acid](/img/structure/B1391840.png)
![Ethyl 3-amino-4,6-dimethyl-1H-pyrrolo[2,3-B]pyridine-2-carboxylate](/img/structure/B1391841.png)